1-{4-[4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]piperazin-1-yl}-3-[4-(propan-2-yl)phenyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-2-PYRIMIDINYL]PIPERAZINO}-3-(4-ISOPROPYLPHENYL)-1-PROPANONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-2-PYRIMIDINYL]PIPERAZINO}-3-(4-ISOPROPYLPHENYL)-1-PROPANONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents under controlled conditions.
Attachment of the furan ring: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling.
Formation of the piperazine ring: This step involves the cyclization of a suitable diamine precursor.
Attachment of the isopropylphenyl group: This can be achieved through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-2-PYRIMIDINYL]PIPERAZINO}-3-(4-ISOPROPYLPHENYL)-1-PROPANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-{4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-2-PYRIMIDINYL]PIPERAZINO}-3-(4-ISOPROPYLPHENYL)-1-PROPANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-2-PYRIMIDINYL]PIPERAZINO}-3-(4-ISOPROPYLPHENYL)-1-PROPANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: A related compound with similar structural features.
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione: Another compound with a furan ring and fluorine atoms.
Uniqueness
1-{4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-2-PYRIMIDINYL]PIPERAZINO}-3-(4-ISOPROPYLPHENYL)-1-PROPANONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C25H28F2N4O2 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
1-[4-[4-(difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]piperazin-1-yl]-3-(4-propan-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C25H28F2N4O2/c1-17(2)19-8-5-18(6-9-19)7-10-23(32)30-11-13-31(14-12-30)25-28-20(22-4-3-15-33-22)16-21(29-25)24(26)27/h3-6,8-9,15-17,24H,7,10-14H2,1-2H3 |
InChI Key |
SPIIABXSJZINSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=NC(=CC(=N3)C(F)F)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.